

# physicochemical properties of (1-Trityl-1h-imidazol-5-yl)methanol

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## Compound of Interest

Compound Name: (1-Trityl-1h-imidazol-5-yl)methanol

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An In-depth Technical Guide to the Physicochemical Properties of **(1-Trityl-1h-imidazol-5-yl)methanol**

## Executive Summary

**(1-Trityl-1h-imidazol-5-yl)methanol**, a key heterocyclic organic compound, serves as a pivotal intermediate in the landscape of pharmaceutical research and development. Its unique molecular architecture, featuring a bulky, acid-labile trityl protecting group on the imidazole core and a reactive hydroxymethyl functional group, makes it a versatile building block for synthesizing complex, biologically active molecules. This guide offers a comprehensive analysis of its core physicochemical properties, spectroscopic signature, and chemical reactivity. Tailored for researchers, medicinal chemists, and drug development scientists, this document synthesizes theoretical data with practical, field-proven insights into its analytical characterization and handling, ensuring a foundation of scientific integrity and experimental reliability.

## Introduction and Strategic Significance

In modern synthetic chemistry, the strategic use of protecting groups is fundamental to achieving high-yield, selective transformations. **(1-Trityl-1h-imidazol-5-yl)methanol** exemplifies this principle. The triphenylmethyl (trityl) group serves a dual purpose: it protects the N-1 position of the imidazole ring from undesired reactions and its significant steric bulk can direct reactions at other positions of the molecule.<sup>[1][2]</sup> Furthermore, its lipophilic nature often

enhances the solubility of intermediates in common organic solvents, and its introduction can facilitate crystallization and purification.[2][3]

The compound is particularly valuable in medicinal chemistry, where the imidazole moiety is a well-known pharmacophore present in numerous therapeutic agents. The hydroxymethyl group at the C-5 position acts as a crucial synthetic handle, allowing for elongation or modification to build diverse molecular scaffolds.[3] This has led to its application as an intermediate in the development of novel therapeutics, including anti-cancer agents and enzyme inhibitors.[3][4] Understanding its fundamental properties is therefore critical for its effective utilization in multi-step synthetic campaigns.

Caption: Chemical structure of **(1-Trityl-1h-imidazol-5-yl)methanol**.

## Core Physicochemical Properties

The functional utility of a chemical intermediate is largely dictated by its physical properties. These parameters influence reaction conditions, solvent selection, purification strategies, and storage protocols. The properties of **(1-Trityl-1h-imidazol-5-yl)methanol** are summarized below, based on computational data from authoritative chemical databases.

Property	Value	Source
Molecular Formula	C <sub>23</sub> H <sub>20</sub> N <sub>2</sub> O	[5][6]
Molecular Weight	340.4 g/mol	[6]
Exact Mass	340.157563266 Da	[6]
XLogP3-AA (LogP)	3.9	[6]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	2	[6]
Appearance	Predicted to be a white to off-white powder	[7]

Solubility & Stability Profile:

- Solubility: The high calculated LogP value of 3.9 indicates significant lipophilicity, predicting good solubility in organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.<sup>[6]</sup> Its solubility in polar protic solvents like water is expected to be low. For applications requiring aqueous solubility, the compound can be converted to a salt, such as the hydrochloride salt, which would exhibit greater water solubility.<sup>[8]</sup>
- Stability: The compound is generally stable under neutral and basic conditions.<sup>[2]</sup> The trityl protecting group is, by design, sensitive to acid.<sup>[1]</sup> Exposure to acidic conditions will lead to cleavage of the trityl group, liberating the free imidazole. Therefore, the compound should be stored in a cool, dry environment away from acidic vapors and reagents.<sup>[3]</sup>

## Spectroscopic and Analytical Characterization

Confirming the identity and purity of **(1-Trityl-1h-imidazol-5-yl)methanol** is paramount before its use in subsequent synthetic steps. A multi-technique approach provides a self-validating system for quality control.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.
  - Trityl Protons: A complex multiplet in the aromatic region, typically around  $\delta$  7.1-7.5 ppm, integrating to 15 hydrogens.
  - Imidazole Protons: Two distinct singlets for the two protons on the imidazole ring.
  - Methylene Protons (-CH<sub>2</sub>OH): A singlet around  $\delta$  4.5-4.7 ppm, integrating to 2 hydrogens.
  - Hydroxyl Proton (-OH): A broad singlet that is exchangeable with D<sub>2</sub>O. Its chemical shift can vary depending on concentration and solvent.
- <sup>13</sup>C NMR: The carbon spectrum will corroborate the structure.
  - Trityl Carbons: Multiple signals in the aromatic region ( $\delta$  120-145 ppm) and a quaternary carbon signal for the central carbon of the trityl group.

- Imidazole Carbons: Three distinct signals for the imidazole ring carbons.
- Methylene Carbon (-CH<sub>2</sub>OH): A signal in the aliphatic region, typically around  $\delta$  55-60 ppm.

#### Protocol: NMR Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of **(1-Trityl-1h-imidazol-5-yl)methanol** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Chloroform-d is often a good first choice due to the compound's lipophilicity.[9]
- Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
- Analysis: Insert the sample into the NMR spectrometer and acquire <sup>1</sup>H, <sup>13</sup>C, and other relevant spectra as needed. The causality for choosing a high-resolution instrument ( $\geq$ 400 MHz) is to resolve the complex multiplets of the trityl group's aromatic protons.

## Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

- Expected Ionization: In electrospray ionization (ESI) positive mode, the compound is expected to show a strong signal for the protonated molecule [M+H]<sup>+</sup> at m/z 341.16.
- Key Fragmentation: A hallmark of trityl-protected compounds is the facile loss of the trityl group to form the highly stable triphenylmethyl cation. Therefore, a prominent fragment ion at m/z 243 is a key diagnostic peak in the mass spectrum, confirming the presence of the trityl group.[6]

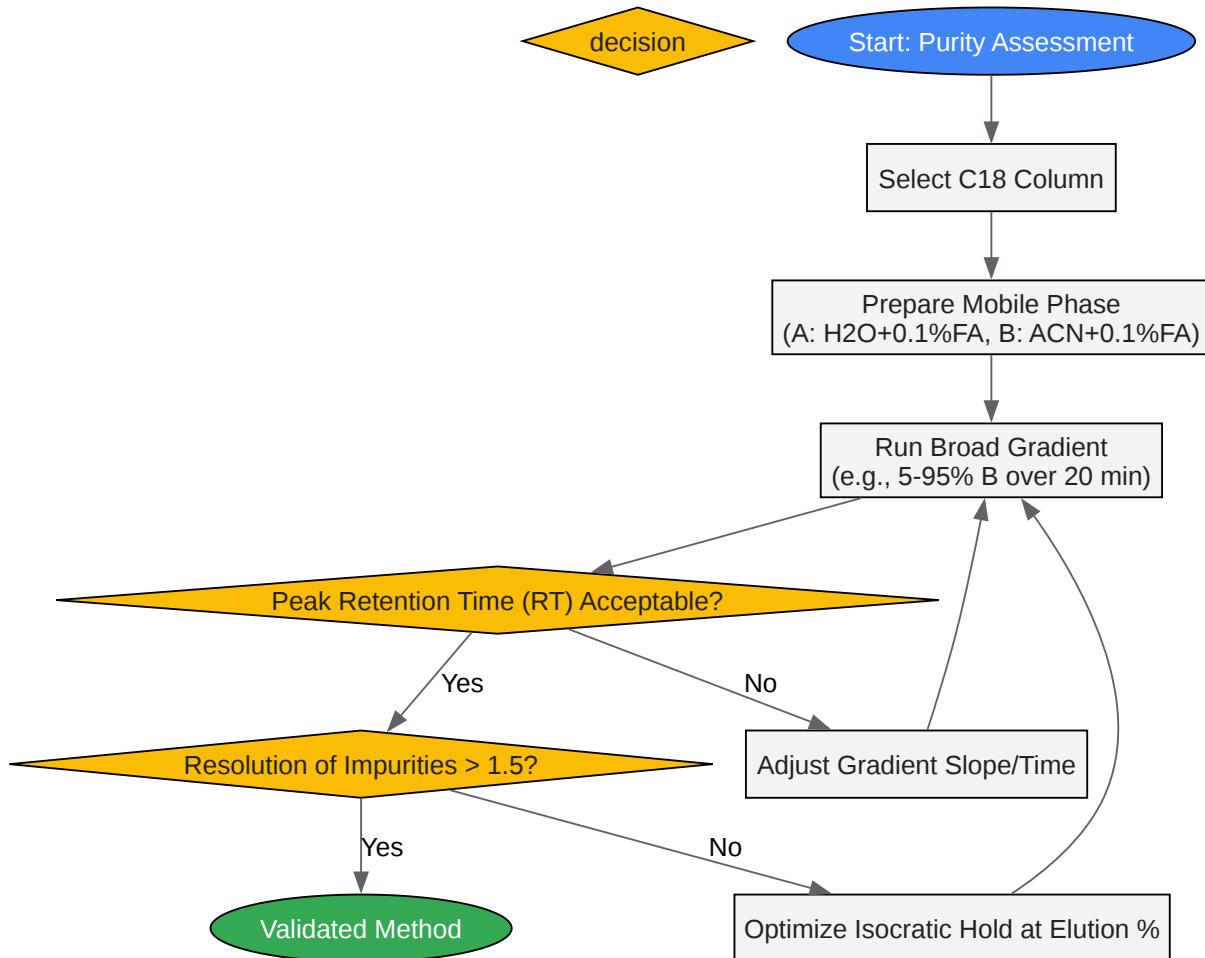
## High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates.

Developing a robust method is crucial for ensuring the quality of the material.

## Protocol: Reverse-Phase HPLC Method Development Workflow

- Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5  $\mu$ m particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining the lipophilic analyte.
- Mobile Phase Selection: Use a binary mobile phase system:
  - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid sharpens peaks by suppressing the ionization of residual silanols on the silica backbone.
  - Mobile Phase B: Acetonitrile (ACN) or Methanol with 0.1% of the same acid. ACN is often preferred for its lower viscosity and UV cutoff.
- Isocratic Scouting: Run several isocratic methods (e.g., 60% B, 70% B, 80% B) to determine the approximate solvent strength needed to elute the compound with a reasonable retention time ( $k'$  between 2 and 10).
- Gradient Development: Based on scouting runs, design a linear gradient. A typical starting point is a 5-95% B gradient over 20 minutes. This allows for the elution of the main peak while also separating it from potentially more or less polar impurities.
- Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurities. The flow rate (typically 1.0 mL/min) and column temperature (e.g., 30 °C) can also be optimized to improve peak shape and reproducibility.
- Detection: Use a UV detector set at a wavelength where the compound has strong absorbance, likely around 254 nm due to the aromatic rings.

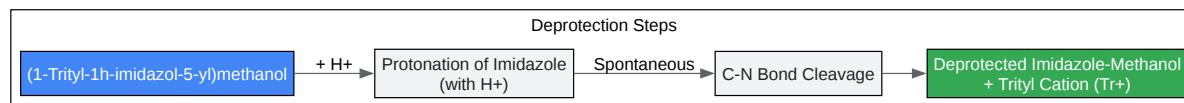
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Caption: Workflow for developing a self-validating HPLC purity method.

## Chemical Reactivity and Handling

The primary chemical reactivity of interest for this molecule is the cleavage of the trityl group. This reaction is fundamental to its role as a protected intermediate.

- Acid-Catalyzed Deprotection: The trityl group is readily removed under mild acidic conditions. [1] The mechanism proceeds via protonation of the imidazole nitrogen, followed by cleavage of the C-N bond to release the deprotected imidazole and the highly resonance-stabilized triphenylmethyl cation.[1] Common reagents for this transformation include trifluoroacetic acid (TFA) in DCM, or aqueous acetic acid.[2] The extreme stability of the carbocation is the thermodynamic driving force for this reaction.



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Caption: Simplified mechanism for the acid-catalyzed deprotection.

- Handling and Storage:
  - Storage: The compound should be stored in a tightly sealed container in a cool (0-8°C is often recommended), dry, and well-ventilated area.[3]
  - Incompatibilities: Keep away from strong oxidizing agents and, most importantly, strong acids to prevent premature deprotection.[10]
  - Safety: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material.

## Conclusion

**(1-Trityl-1h-imidazol-5-yl)methanol** is a high-value synthetic intermediate with a well-defined physicochemical profile. Its significant lipophilicity, coupled with the acid-sensitive nature of the trityl protecting group, dictates its handling, purification, and reaction conditions. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring structural integrity and purity. A thorough understanding of these properties empowers

researchers and drug development professionals to leverage this versatile molecule to its full potential in the synthesis of next-generation therapeutics.

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